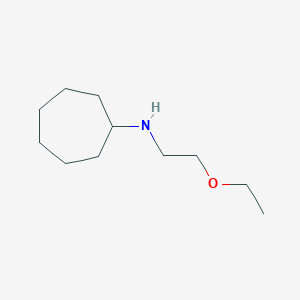
N-(2-ethoxyethyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)cycloheptanamine is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is a cycloheptane derivative with an ethoxyethyl group attached to the nitrogen atom. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-ethoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be summarized as follows:
- Cycloheptanone + 2-ethoxyethylamine → this compound
The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon (Pd/C) to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyethyl)cycloheptanamine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
- Substitution : this compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles like halides or alkoxides .
- Oxidation : KMnO4, CrO3, H2SO4
- Reduction : LiAlH4, NaBH4, H2/Pd
- Substitution : NaI, KOH, R-X (where R is an alkyl group)
- Oxidation : Cycloheptanone derivatives, carboxylic acids
- Reduction : Amines, alcohols
- Substitution : Halogenated cycloheptane derivatives
Scientific Research Applications
N-(2-ethoxyethyl)cycloheptanamine has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis for the preparation of more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with various biomolecules.
- Medicine : Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)cycloheptanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds:
- N-(2-ethoxyethyl)-3-morpholinopropan-1-amine : Another amine-based compound with similar structural features.
- Cycloheptanone derivatives : Compounds with a cycloheptane ring and various functional groups attached.
Uniqueness: N-(2-ethoxyethyl)cycloheptanamine is unique due to its specific combination of a cycloheptane ring and an ethoxyethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)cycloheptanamine |
InChI |
InChI=1S/C11H23NO/c1-2-13-10-9-12-11-7-5-3-4-6-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
GFJTVTROQJOUPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


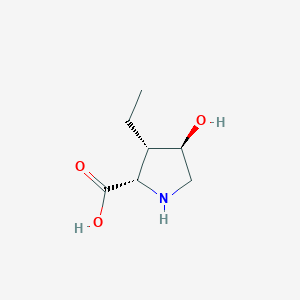
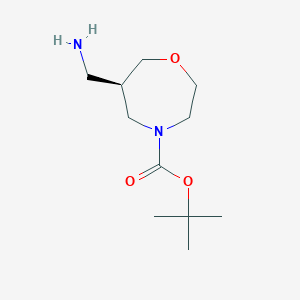
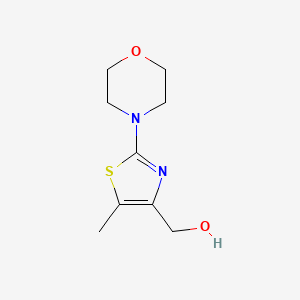
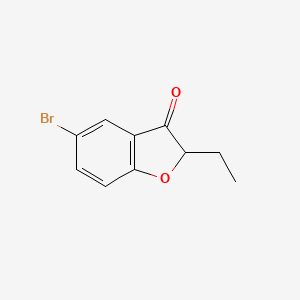
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)

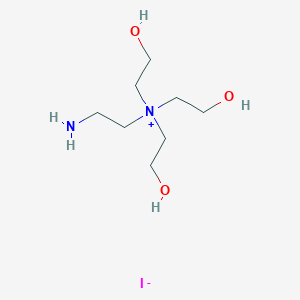

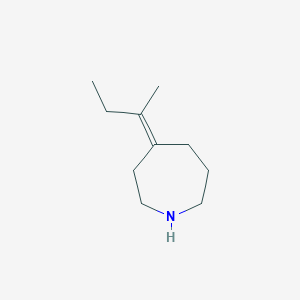
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)
